1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one
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Overview
Description
1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one typically involves the reaction of 4-methylpiperazine with an appropriate phenyl derivative. One common method involves the reaction of 4-methylpiperazine with 4-(2-bromoethoxy)acetophenone under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity .
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine}
- 1-{4-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-one}
- (Z)-2-{2-(4-Methylpiperazin-1-yl)benzyl}diazenecarbothioamide
Uniqueness
1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one is unique due to its specific structural features, such as the presence of the ethoxy group and the piperazine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
90596-40-0 |
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Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
1-[4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]propan-2-one |
InChI |
InChI=1S/C16H24N2O2/c1-14(19)13-15-3-5-16(6-4-15)20-12-11-18-9-7-17(2)8-10-18/h3-6H,7-13H2,1-2H3 |
InChI Key |
QUWCGKBBRSYISP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OCCN2CCN(CC2)C |
Origin of Product |
United States |
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